1-(2-Chlorobenzyl)hexahydropyrimidine
Description
Molecular Identity and IUPAC Nomenclature
The compound this compound possesses the Chemical Abstracts Service registry number 898808-61-2 and carries the molecular designation MFCD12198106 in chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[(2-chlorophenyl)methyl]-1,3-diazinane, which accurately reflects its structural composition and substitution pattern. The molecular formula C11H15ClN2 indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two nitrogen atoms, resulting in a molecular weight of 210.70 grams per mole.
The compound's structural identity is further characterized by its canonical Simplified Molecular Input Line Entry System representation: ClC1=CC=CC=C1CN2CCCNC2, which demonstrates the connectivity between the chlorinated benzyl moiety and the hexahydropyrimidine ring system. The International Chemical Identifier string InChI=1S/C11H15ClN2/c12-11-5-2-1-4-10(11)8-14-7-3-6-13-9-14/h1-2,4-5,13H,3,6-9H2 provides comprehensive structural information including stereochemical details and hydrogen placement. The corresponding International Chemical Identifier Key RHHDBEZKEPSFRE-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.
This hexahydropyrimidine derivative exhibits the characteristic six-membered saturated ring containing two nitrogen atoms at the 1,3-positions, with the 2-chlorobenzyl substituent attached to one of the nitrogen centers. The chlorine atom's ortho-position on the benzyl ring creates distinctive steric and electronic effects that influence the compound's overall molecular properties and reactivity patterns. The systematic nomenclature accurately captures these structural features while providing clear identification for scientific communication and literature documentation.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of hexahydropyrimidine derivatives provide valuable insights into the three-dimensional molecular arrangements and intermolecular interactions characteristic of this compound class. Related structural studies on substituted hexahydropyrimidines reveal important conformational preferences and packing patterns that inform understanding of this compound behavior in solid-state environments. The hexahydropyrimidine ring system typically adopts chair-like conformations similar to cyclohexane derivatives, with the nitrogen atoms occupying positions that minimize steric hindrance and optimize hydrogen bonding opportunities.
Comparative crystallographic data from 2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate demonstrates the structural characteristics of chlorinated benzyl-substituted hexahydropyrimidines. In this related compound, the molecular structure reveals two crystallographically independent molecules in the asymmetric unit, with intermolecular hydrogen bonding interactions including carbon-hydrogen to chlorine, carbon-hydrogen to fluorine, and carbon-hydrogen to nitrogen contacts that generate specific ring motifs. The dihedral angle between benzene rings in such structures typically measures approximately 8.17 degrees, indicating relatively planar arrangements of the aromatic systems.
The conformational analysis of hexahydropyrimidine rings shows characteristic features including nitrogen atom positioning and ring puckering parameters. The saturated six-membered ring containing two nitrogen atoms at 1,3-positions exhibits conformational flexibility, with the preferred conformations influenced by substituent effects and intermolecular interactions. The 2-chlorobenzyl substituent on the nitrogen atom introduces additional conformational considerations due to the steric bulk of the aromatic ring and the electronic effects of the chlorine substituent.
Molecular modeling studies of related hexahydropyrimidine derivatives indicate that the compound likely adopts conformations that minimize unfavorable interactions between the chlorinated benzyl group and the saturated ring system. The rotational freedom around the carbon-nitrogen bond connecting the benzyl substituent to the hexahydropyrimidine ring allows for multiple low-energy conformations, with the preferred arrangements determined by the balance of steric, electronic, and crystal packing forces.
Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of hexahydropyrimidine derivatives reveals distinctive spectral features that enable structural confirmation and molecular analysis. Infrared spectroscopy of related compounds shows characteristic nitrogen-hydrogen stretching vibrations around 3188-3333 wavenumbers, indicating the presence of secondary amine functionalities within the hexahydropyrimidine ring. The aromatic carbon-hydrogen stretching vibrations typically appear around 3050-3059 wavenumbers, while aliphatic carbon-hydrogen stretches are observed in the 2852-2982 wavenumber region. The aromatic carbon-carbon stretching modes manifest around 1590-1600 wavenumbers, providing confirmation of the benzyl aromatic system.
Nuclear magnetic resonance spectroscopy provides detailed structural information about hexahydropyrimidine compounds through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis of related hexahydropyrimidine derivatives shows distinctive signals for the nitrogen-bound protons of the saturated ring, typically appearing as singlets around 2.0-2.9 parts per million in deuterated dimethyl sulfoxide solvent. The methylene protons of the hexahydropyrimidine ring exhibit characteristic multipicity patterns reflecting their chemical environments and coupling relationships with adjacent carbons and nitrogens.
Mass spectrometry analysis of hexahydropyrimidine derivatives reveals fragmentation patterns characteristic of the molecular structure and substitution patterns. Related compounds show molecular ion peaks corresponding to the expected molecular weight, with characteristic fragmentation involving loss of the benzyl substituent and ring opening processes. The mass spectral data typically includes base peaks and fragment ions that provide structural confirmation and molecular weight verification.
The spectroscopic profile of this compound would be expected to show infrared absorptions consistent with nitrogen-hydrogen bonds, aromatic and aliphatic carbon-hydrogen bonds, and carbon-chlorine stretching modes. The nuclear magnetic resonance spectrum would exhibit chemical shifts characteristic of the hexahydropyrimidine ring protons, benzyl methylene protons, and aromatic protons of the chlorinated benzyl substituent. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns reflecting the structural features of both the hexahydropyrimidine ring and the 2-chlorobenzyl substituent.
Comparative Analysis with Analogous Benzyl-Substituted Pyrimidines
Comparative structural analysis with related benzyl-substituted hexahydropyrimidine compounds reveals important structure-activity relationships and molecular property trends within this chemical class. The compound 1-benzylhexahydropyrimidine, with Chemical Abstracts Service number 77869-56-8, represents the unsubstituted benzyl analogue and provides a direct comparison for understanding chlorine substitution effects. This parent compound has the molecular formula C11H16N2 and molecular weight 176.263 grams per mole, demonstrating the incremental mass contribution of the chlorine substituent in the 2-position.
Structural comparison between this compound and 1-benzylhexahydropyrimidine reveals the electronic and steric effects of halogen substitution on the aromatic ring. The chlorine atom in the ortho-position introduces electron-withdrawing effects that alter the electronic distribution of the benzyl system, potentially affecting the basicity of the hexahydropyrimidine nitrogen atoms and the overall molecular reactivity patterns. The steric bulk of the chlorine substituent may also influence conformational preferences and intermolecular interactions compared to the unsubstituted analogue.
Additional comparative analysis with 1-(2-chlorobenzyl)pyrrolidine, bearing Chemical Abstracts Service number 72249-97-9, provides insights into ring size effects on molecular properties. This five-membered ring analogue has the molecular formula C11H14ClN and molecular weight 195.69 grams per mole, illustrating how the additional methylene group and nitrogen atom in the hexahydropyrimidine system affect molecular mass and potential hydrogen bonding capabilities. The pyrrolidine derivative's different ring size and nitrogen positioning create distinct conformational and electronic properties compared to the six-membered hexahydropyrimidine system.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Ring System |
|---|---|---|---|---|
| This compound | C11H15ClN2 | 210.70 | 898808-61-2 | Six-membered, two nitrogens |
| 1-Benzylhexahydropyrimidine | C11H16N2 | 176.26 | 77869-56-8 | Six-membered, two nitrogens |
| 1-(2-Chlorobenzyl)pyrrolidine | C11H14ClN | 195.69 | 72249-97-9 | Five-membered, one nitrogen |
The systematic comparison reveals that chlorine substitution increases molecular weight by approximately 34.4 grams per mole compared to the unsubstituted benzyl derivative, while maintaining the same basic hexahydropyrimidine framework. The presence of two nitrogen atoms in the hexahydropyrimidine system compared to one nitrogen in the pyrrolidine analogue creates additional opportunities for hydrogen bonding and coordination chemistry applications. These structural relationships provide fundamental understanding for designing related compounds with tailored properties for specific research applications.
Structure
2D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1,3-diazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-5-2-1-4-10(11)8-14-7-3-6-13-9-14/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDBEZKEPSFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN(C1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675497 | |
| Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898808-61-2 | |
| Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich-Type Reaction
One effective approach is the Mannich-type reaction involving:
- A benzaldehyde derivative (e.g., 2-chlorobenzaldehyde),
- Ammonium acetate as a nitrogen source,
- A methylene donor such as nitromethane.
This three-component reaction proceeds to form hexahydropyrimidine derivatives with various substituents on the aromatic ring. The reaction typically occurs under reflux or controlled heating in a suitable solvent like ethanol or pyridine, producing the hexahydropyrimidine ring system with the benzyl substituent attached to the nitrogen atom.
| Reagents | Molar Ratio | Conditions | Yield (%) |
|---|---|---|---|
| 2-Chlorobenzaldehyde | 0.03 mol | Reflux in ethanol/pyridine | Variable (60-85%) |
| Ammonium acetate | 0.02 mol | Stirring, 5-8 hours | |
| Nitromethane | 0.01 mol | Monitored by TLC |
The reaction progress is monitored by thin layer chromatography (TLC) using a benzene:acetone solvent system (8:2 ratio). After completion, solvent evaporation and purification yield the hexahydropyrimidine derivative.
This method has been demonstrated to yield various hexahydropyrimidines with different aromatic substitutions, including chloro substituents, with good purity and yields.
Ring Closure of N-Acyl-N'-aryl-1,3-Propanediamines
An alternative synthetic route involves the ring closure of N-aryl-N'-formyl-1,3-propanediamines using trimethylsilyl polyphosphate (PPSE) as a dehydrating agent. This method is particularly useful for synthesizing 1-aryl-1,4,5,6-tetrahydropyrimidines but can be adapted for hexahydropyrimidines by subsequent reduction.
- Synthesis of the diamine precursor by formylation of N-aryl-1,3-propanediamine,
- Cyclization with PPSE under mild heating,
- Purification yields the heterocyclic product.
This approach allows for the introduction of the 2-chlorobenzyl group by starting from the corresponding N-(2-chlorobenzyl) substituted diamine or by subsequent alkylation.
- Mild reaction conditions,
- High selectivity,
- Suitable for various N-substituted derivatives.
This method is supported by extensive characterization including NMR and mass spectrometry to confirm the structure.
Reduction of Pyrimidine Derivatives
Hexahydropyrimidines can also be prepared by the reduction of pyrimidine derivatives. For example, hydrazine hydrate can reduce pyrimidines to their hexahydro analogs, which can then be functionalized with 2-chlorobenzyl substituents via nucleophilic substitution or condensation reactions.
This two-step approach involves:
- Synthesis of the pyrimidine core,
- Reduction to hexahydropyrimidine,
- Subsequent substitution with 2-chlorobenzyl halides or aldehydes.
This method allows for structural diversity but may require careful control of reaction conditions to avoid over-reduction or side reactions.
One-Pot Tandem Synthesis via Kornblum Oxidation and Biginelli Reaction
A more recent method involves the in-situ generation of benzaldehydes from benzyl halides via Kornblum oxidation, followed by a Biginelli-type cyclocondensation to form dihydropyrimidinones, which can be further reduced to hexahydropyrimidines.
- Benzyl halide (e.g., 2-chlorobenzyl bromide) is oxidized to 2-chlorobenzaldehyde using DMSO under microwave irradiation,
- The aldehyde then undergoes condensation with urea and β-ketoesters,
- The product is isolated and can be reduced to the hexahydropyrimidine.
This method is catalyst-free, efficient, and can be performed under microwave irradiation to reduce reaction times.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich-Type Reaction | 2-Chlorobenzaldehyde, ammonium acetate, nitromethane | Reflux, ethanol/pyridine, 5-8 h | 60-85 | Simple, good yields, scalable | Requires purification steps |
| Ring Closure with PPSE | N-(2-chlorobenzyl)-N'-formyl-1,3-propanediamine, PPSE | Mild heating, aprotic conditions | High | Mild, selective, versatile | Requires precursor synthesis |
| Reduction of Pyrimidines | Pyrimidine derivatives, hydrazine hydrate | Controlled reduction conditions | Moderate | Allows structural diversity | Multi-step, sensitive conditions |
| One-Pot Kornblum Oxidation + Biginelli | 2-Chlorobenzyl bromide, urea, β-ketoester, DMSO | Microwave irradiation, 80°C | Good | Fast, catalyst-free | Requires microwave setup |
Analytical Characterization of Products
All methods typically confirm the identity and purity of this compound by:
- Fourier Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.
- Proton Nuclear Magnetic Resonance (^1H-NMR): To confirm the hexahydropyrimidine ring protons and aromatic substituents.
- Liquid Chromatography–Mass Spectrometry (LC-MS): To verify molecular weight and purity.
- Melting Point Determination: To assess compound purity and consistency.
These techniques ensure the structural integrity of the synthesized compound and are standard across all preparation methods.
Research Findings and Notes
- The yield and purity of the hexahydropyrimidine derivatives depend significantly on the substituents on the aromatic ring and the reaction conditions.
- The Mannich-type reaction is widely used due to its operational simplicity and good yields.
- The ring closure method with PPSE is valuable for synthesizing tetrahydro derivatives, which can be further manipulated to hexahydro analogs.
- The one-pot Kornblum oxidation/Biginelli reaction under microwave irradiation offers a green chemistry approach with reduced reaction times.
- Careful monitoring by TLC and chromatographic purification is critical to isolate the desired product free from side products.
- The choice of method depends on available starting materials, desired scale, and equipment.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorobenzyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(2-Chlorobenzyl)hexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for neurological disorders.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase, which plays a role in microbial growth .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of 1-(2-Chlorobenzyl)hexahydropyrimidine differ in substituent positions, functional groups, and molecular complexity. Below is a comparative analysis based on catalog data and synthesis studies:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | CAS Number | Purity |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₅ClN₂ | 210.71 | 2-chlorobenzyl at N1 | 898808-61-2 | 95% |
| 2-[(4-Chlorobenzyl)thio]-4-(...)-pyrimidine (QA-1818) | C₁₇H₁₂Cl₃N₃O₂S | 428.72 | 4-chlorobenzyl-thio, dichloroisonicotinoyl | 263755-78-8 | 95% |
| 1-(2-[(2-Chlorobenzyl)thio]-5,7-dimethyltriazolo[1,5-a]pyrimidin-6-yl)ethanone (QZ-6342) | C₁₇H₁₆ClN₅OS | 381.86 | 2-chlorobenzyl-thio, acetyl, methyl groups | 886152-78-9 | 95% |
| 1-(p-Chlorophenyl)-3-(2,2-dimethylpropyl)hexahydropyrimidine (3i) | C₁₄H₂₀ClN₂ | 254.78 | p-chlorophenyl, bulky 2,2-dimethylpropyl | Not provided | ~70% |
Key Observations :
Reactivity and Stability
This compound exhibits moderate stability under acidic conditions. Studies on related hexahydropyrimidines (e.g., tetrahydropyrimidinium hydroxide intermediates) reveal susceptibility to hydrolysis, forming amino amides over time . For example, tetrahydropyrimidinium hydroxide (4d) slowly converts to amino amide (2d) at room temperature, suggesting that electron-withdrawing groups like 2-chlorobenzyl may accelerate similar degradation pathways .
In contrast, sulfur-containing analogs (e.g., QZ-6342) demonstrate higher stability due to the thioether group’s resistance to hydrolysis, making them more suitable for prolonged storage .
Pharmacological Relevance
Hexahydropyrimidines are explored as myeloperoxidase (MPO) inhibitors in drug design. However, analogs with extended substituents (e.g., QA-1818) may exhibit enhanced binding affinity due to additional functional groups .
Biological Activity
1-(2-Chlorobenzyl)hexahydropyrimidine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and neurological research.
The synthesis of this compound typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and enhance its biological activity.
Biological Activity
Research indicates that this compound may possess significant biological properties:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain microbes, making it a candidate for further exploration in antimicrobial drug development.
- Neurological Effects : Preliminary investigations suggest that it may interact with neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : It has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme crucial for microbial growth. This inhibition may lead to reduced viability of certain pathogens.
- Receptor Interaction : The compound may also modulate neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Similarity | Notable Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)hexahydropyrimidine | Similar hexahydropyrimidine core | Antimicrobial properties |
| 1-(2-Bromobenzyl)hexahydropyrimidine | Similar hexahydropyrimidine core | Potential anti-inflammatory effects |
| 1-(2-Fluorobenzyl)hexahydropyrimidine | Similar hexahydropyrimidine core | Antidepressant-like activity |
Q & A
Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)hexahydropyrimidine in academic research?
Methodological Answer: The compound is typically synthesized via cyclocondensation or tandem amidomethylative reactions . Key methods include:
- Cyclocondensation : Reacting 1-(4-chlorophenyl)-2-amino-imidazoline with diethyl (2-chlorobenzyl)malonate under basic conditions (e.g., sodium methoxide in propan-2-ol). Crystallization via slow evaporation yields pure crystals suitable for X-ray analysis .
- Fe(III)-catalyzed synthesis : Using Fe(OTf)₃ to catalyze tandem amidomethylative reactions of alkenes. This method follows a "condensation/iminium homologation/intramolecular aza-Prins" pathway, validated by DFT studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the hexahydropyrimidine scaffold and substituent positions. HMQC and HMBC correlations resolve ambiguities in aromatic/alkyl regions .
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. For example, derivatives show C-Cl bond lengths of ~1.74 Å and chair conformations in the hexahydropyrimidine ring .
- ESI-MS/IR : Validates molecular weight (e.g., [M + Na]⁺ peaks in HRMS) and functional groups (e.g., C=O stretches at ~1680 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of chlorinated intermediates .
- Waste Disposal : Segregate halogenated waste for incineration. Avoid aqueous disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution refinement. For example, SHELXL resolves H-atom positions via difference Fourier maps, ensuring accurate thermal parameter (Uiso) assignments .
- Cross-Validation : Compare bond lengths/angles with similar structures (e.g., 2-chlorobenzyl-substituted heterocycles). Discrepancies >0.05 Å may indicate twinning or disorder, requiring additional data collection .
Q. What computational methods predict the reactivity and reaction pathways of this compound?
Methodological Answer:
- DFT Studies : Calculate transition states and activation energies. For Fe(III)-catalyzed reactions, B3LYP/6-31G(d) models identify the aza-Prins cyclization as the rate-limiting step (ΔG‡ ≈ 25 kcal/mol) .
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics. Polar solvents stabilize charged intermediates, altering pathway selectivity .
Q. How should researchers design experiments to evaluate its biological activity?
Methodological Answer:
- In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced cytotoxicity (IC₅₀ ~15 µM) .
- Structure-Activity Relationship (SAR) : Modify the 2-chlorobenzyl group to introduce bioisosteres (e.g., 2-fluorobenzyl) and assess changes in potency. LogP values >3.0 correlate with improved membrane permeability .
Q. Key Data Contradictions and Resolutions :
- Spectroscopic Discrepancies : Some studies report split ¹H NMR peaks for the hexahydropyrimidine ring due to chair-chair interconversion. Use low-temperature NMR (-40°C) to "freeze" conformers and assign signals accurately .
- Biological Activity Variability : Differences in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration). Standardize protocols using guidelines like OECD 423 .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
